
6-bromo-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(trifluoromethyl)pyridin-2-amine, also known as 6-Bromo-5-TFMP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and in the preparation of a variety of compounds. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are discussed in detail in Additionally, future directions for research are explored.
Wirkmechanismus
The mechanism of action of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is not yet fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. In particular, it has been shown to be involved in the regulation of gene expression and in the modulation of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. Additionally, it has been shown to modulate the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP in laboratory experiments is its versatility. It can be used in a variety of reactions and for the preparation of a wide range of compounds. Additionally, it is relatively inexpensive and easy to handle. The major limitation is its toxicity. 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is toxic and should be handled with caution.
Zukünftige Richtungen
Given its wide range of applications, there are several potential future directions for research involving 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could focus on the development of new synthetic methods for the preparation of 6-bromo-5-(trifluoromethyl)pyridin-2-amineMP and its derivatives. Finally, research could focus on the development of more efficient and cost-effective methods for its production and use.
Synthesemethoden
6-bromo-5-(trifluoromethyl)pyridin-2-amineMP can be synthesized from commercially available starting materials, such as trifluoromethyl bromide (CF3Br) and pyridine. The synthesis involves a two-step process, where the first step is the reaction of trifluoromethyl bromide with pyridine to produce 6-bromo-2-trifluoromethylpyridine. The second step is the reaction of 6-bromo-2-trifluoromethylpyridine with ammonia to produce 6-bromo-5-(trifluoromethyl)pyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
6-bromo-5-(trifluoromethyl)pyridin-2-amineMP is a versatile reagent used in organic synthesis and in the preparation of a variety of compounds. It is commonly used as a catalyst in organic reactions, such as Diels-Alder reactions, and as a reagent in the synthesis of heterocycles and other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other bioactive molecules.
Eigenschaften
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPUWGOVPVSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


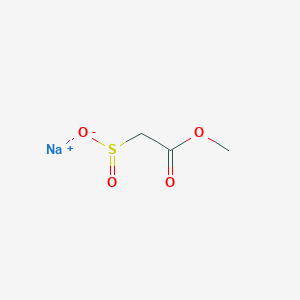
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
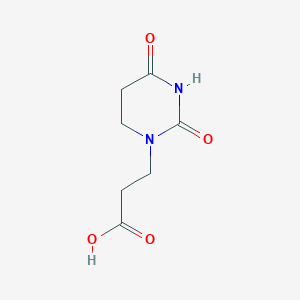
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
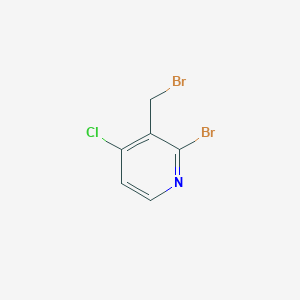
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

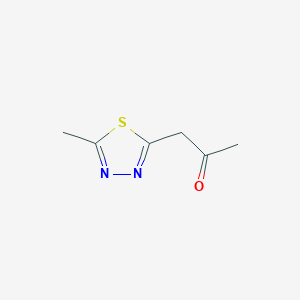
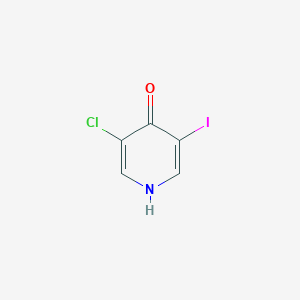
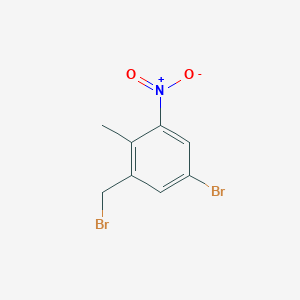
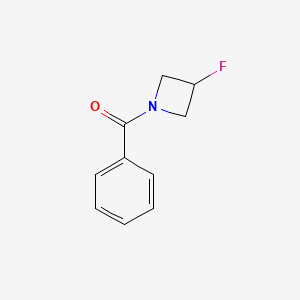
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
